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Compound of Interest

Compound Name: 1-Fluoroadamantane

CAS No.: 768-92-3

Cat. No.: B1266609 Get Quote

Executive Summary
1-Fluoroadamantane (CAS: 768-92-3) represents a canonical scaffold in organofluorine

chemistry, serving as a lipophilic, metabolically stable bioisostere for 1-adamantanol. Its rigid

tricyclic cage structure and high symmetry (

) make it an ideal probe for studying through-bond and through-space electronic effects in NMR
spectroscopy.

This guide provides a definitive reference for the spectroscopic identification of 1-
fluoroadamantane, focusing on the diagnostic coupling patterns arising from the

F nucleus and the fragmentation logic observed in mass spectrometry.

Property Data

Formula

Molecular Weight 154.23 g/mol

Symmetry Point Group

Physical State Waxy white solid (Plastic Crystal Phase)

Melting Point 225–227 °C (Sublimes)
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Molecular Architecture & Symmetry
The spectroscopic simplicity of 1-fluoroadamantane stems from its high symmetry.

Substitution at the bridgehead carbon (C1) lowers the symmetry of the parent adamantane (

) to

. This results in the equivalence of specific carbon and hydrogen sets, simplifying the NMR
integration and assignment.

C1 (1 carbon): The quaternary ipso-carbon bonded to Fluorine.

C2 (3 carbons): The methylene bridges

to the substituent.

C3 (3 carbons): The methine bridgeheads

to the substituent.

C4 (3 carbons): The methylene bridges

to the substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the spin-1/2

F nucleus (100% natural abundance) transforms the NMR spectra of this compound into a
complex web of scalar couplings.[1]

F NMR: The Anchor Signal
The

F signal is the most diagnostic feature. It appears as a singlet in proton-decoupled experiments
but reveals a complex multiplet structure in coupled spectra due to long-range H-F interactions.

Chemical Shift (

):-129.0 to -135.0 ppm (relative to
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).

Note: The shift is characteristic of tertiary alkyl fluorides.

Multiplicity: Broad singlet (decoupled); Multiplet (coupled).

C NMR: The Coupling Tree
The

C spectrum is defined by the magnitude of the Carbon-Fluorine coupling constants (

). The "W-coupling" or through-cage interactions are notable in adamantane systems.

Carbon
Position

Type

Chemical Shift
(

)

Coupling
Constant (

)

Multiplicity

C1 (ipso) Quaternary ~90.0 - 95.0 ppm Doublet

C2 (alpha) ~42.0 - 43.0 ppm Doublet

C3 (beta) ~31.0 - 32.0 ppm Doublet

C4 (gamma) ~35.0 - 36.0 ppm Doublet/Singlet

Visualization: NMR Coupling Logic
The following diagram illustrates the scalar coupling pathway from the fluorine atom through

the adamantane cage.
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Caption: Scalar coupling propagation from Fluorine to the adamantane cage carbons. Note the

rapid decay of J-values.

Mass Spectrometry (MS) Fragmentation
In Electron Impact (EI) ionization (70 eV), 1-fluoroadamantane exhibits a distinct

fragmentation pattern driven by the stability of the adamantyl cation.

Molecular Ion (

): m/z 154. Often weak or absent due to the facile loss of the halogen.

Base Peak: m/z 135 (

). Formed by the loss of the Fluorine radical (

). The 1-adamantyl cation is exceptionally stable for a carbocation, driving this pathway.

Secondary Fragments:

m/z 93 (

): Ring opening and loss of

.

m/z 79 (

): Further cage disintegration.
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Molecular Ion (M+)
m/z 154

[C10H15F]+.

Adamantyl Cation
m/z 135 (Base Peak)

[C10H15]+

- F•

Fragment
m/z 93

[C7H9]+

- C3H6

Fragment
m/z 79

[C6H7]+

Neutral Loss: F• (19 Da)

Click to download full resolution via product page

Caption: Primary fragmentation pathway under EI conditions. The stability of the adamantyl

cation (m/z 135) dominates the spectrum.

Vibrational Spectroscopy (IR)
The infrared spectrum is dominated by C-H vibrations of the cage and the C-F stretch.

C-F Stretch: A strong, characteristic band appears in the 1000–1100 cm⁻¹ region. This band

is often broader than simple alkyl fluorides due to coupling with cage skeletal vibrations.

C-H Stretching: 2850–2950 cm⁻¹ (Strong, characteristic of saturated hydrocarbons).

Cage Breathing: ~480 cm⁻¹ (Raman active, weak in IR).
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Experimental Protocols
Synthesis (Olah's Method)
The most reliable route for high-purity spectroscopic standards is the reaction of 1-

adamantanol with Pyridinium Polyhydrogen Fluoride (PPHF).

Protocol:

Charge: Place 1-adamantanol (1.0 eq) in a polyethylene vessel (HF resistant).

Add Reagent: Slowly add PPHF (Olah's Reagent) at 0°C.

Reaction: Stir at room temperature for 3–5 hours.

Quench: Pour onto ice/water mixture.

Extraction: Extract with diethyl ether or pentane.

Purification: Sublimation is the preferred method for purification due to the compound's high

vapor pressure and plastic crystal nature.

Sample Preparation for NMR
Solvent:

is standard.

Concentration: ~10-20 mg in 0.6 mL solvent.

Tube: Use high-quality 5mm tubes.

Parameter Note: For

C, ensure sufficient relaxation delay (

) as the quaternary C1 relaxes slowly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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